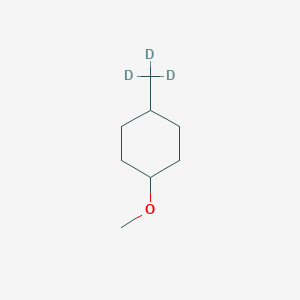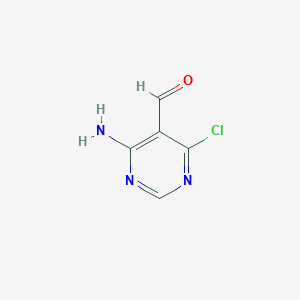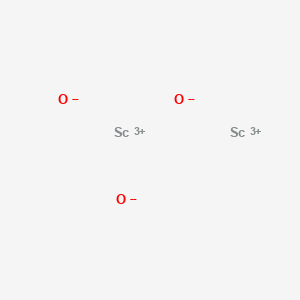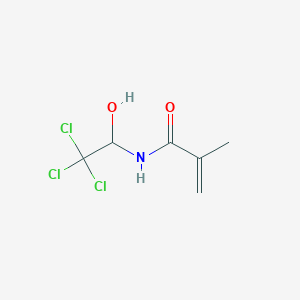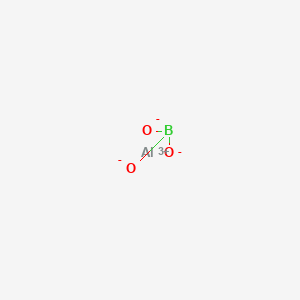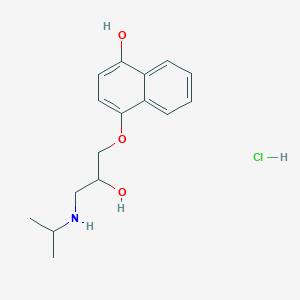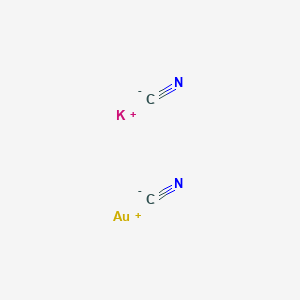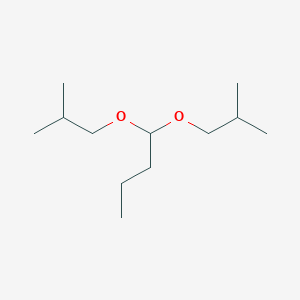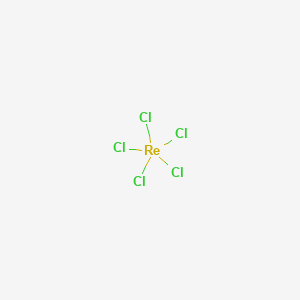
cis-Dichlorobis(diethylsulfide)platinum(II)
Descripción general
Descripción
Cis-Dichlorobis(diethylsulfide)platinum(II), also known as cisplatin, is a chemotherapy drug widely used for the treatment of various types of cancer. It was first synthesized in 1845 by Michel Peyrone, a French chemist, but its anticancer properties were not discovered until the 1960s. Since then, cisplatin has become a cornerstone of cancer treatment, particularly for testicular, ovarian, bladder, and lung cancers.
Mecanismo De Acción
Cisplatin enters the cell and reacts with water to form positively charged species that can bind to DNA. The platinum atoms in cis-Dichlorobis(diethylsulfide)platinum(II) form covalent bonds with the nitrogen atoms in the DNA bases, creating crosslinks that prevent the DNA from unwinding and replicating. This ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
Cisplatin affects various biochemical and physiological processes in the body. It can cause kidney damage by accumulating in the kidneys and causing inflammation and cell death. It can also affect the nervous system, causing peripheral neuropathy, which manifests as numbness, tingling, and pain in the hands and feet. Cisplatin can also cause hearing loss, particularly in high-frequency ranges.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cisplatin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has well-established protocols for use. It is also effective against a wide range of cancer cell types. However, cis-Dichlorobis(diethylsulfide)platinum(II) has several limitations. It can be toxic to normal cells, making it difficult to use in vivo. It can also lead to the development of drug resistance in cancer cells, reducing its effectiveness over time.
Direcciones Futuras
There are several future directions for research on cis-Dichlorobis(diethylsulfide)platinum(II). One area of focus is the development of new platinum-based drugs that are more effective and have fewer side effects. Another area of focus is the development of strategies to overcome drug resistance in cancer cells. Researchers are also exploring the use of cis-Dichlorobis(diethylsulfide)platinum(II) in combination with other drugs or therapies to enhance its effectiveness. Finally, there is ongoing research on the mechanisms of cis-Dichlorobis(diethylsulfide)platinum(II)-induced toxicity and ways to mitigate its side effects.
Métodos De Síntesis
Cisplatin is synthesized by reacting cis-diamminedichloroplatinum(II) with diethyl sulfide in ethanol. The reaction produces cis-Dichlorobis(diethylsulfide)platinum(II) as a yellow powder, which is then purified and crystallized. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Cisplatin has been extensively studied for its anticancer properties. It works by binding to DNA and forming crosslinks, which prevent the DNA from replicating and ultimately lead to cell death. Cisplatin is effective against rapidly dividing cancer cells, but it also affects normal cells, leading to side effects such as nausea, vomiting, and kidney damage.
Propiedades
IUPAC Name |
dichloroplatinum;ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVLRIRJUWCIS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC.CCSCC.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2PtS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15442-57-6, 15337-84-5 | |
| Record name | (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15442-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dichlorobis(diethylsulfide)platinum(II) | |
CAS RN |
14873-92-8, 15442-57-6 | |
| Record name | Dichlorobis[1,1′-thiobis[ethane]]platinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, dichlorobis(1,1'-thiobis(ethane))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, dichlorobis[1,1'-thiobis[ethane]]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



